molecular formula C7H3BrF3N3 B7969331 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine

6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B7969331
M. Wt: 266.02 g/mol
InChI Key: AVENQCVJWDWULB-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is notable for its unique structure, which includes a bromine atom and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides as starting materials. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is typically carried out in dry toluene at 140°C under microwave conditions, resulting in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scale-up reactions and late-stage functionalization demonstrated in laboratory settings suggest that similar conditions could be adapted for industrial synthesis. The use of microwave irradiation and eco-friendly, additive-free conditions are particularly advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, leading to the formation of more complex structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dry toluene.

    Temperature: Elevated temperatures, often achieved through microwave irradiation, are used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminated derivatives, which may have different biological activities .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, the compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory and hyperproliferative disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group. These substituents enhance its chemical reactivity and potential biological activity compared to similar compounds. The trifluoromethyl group, in particular, is known for its ability to increase the lipophilicity and metabolic stability of compounds, which can be advantageous in drug development .

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-6(7(9,10)11)13-14(5)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVENQCVJWDWULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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